![molecular formula C9H12N2O2S B2771926 2-(Butanoylamino)thiophene-3-carboxamide CAS No. 896680-70-9](/img/structure/B2771926.png)
2-(Butanoylamino)thiophene-3-carboxamide
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Overview
Description
“2-(Butanoylamino)thiophene-3-carboxamide” is a chemical compound . It is related to 3-Aminothiophene-2-carboxamide, which has an empirical formula of C5H6N2OS and a molecular weight of 142.18 .
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives has been studied in the context of antitumor activity . These compounds were prepared from acyl chlorides and heterocyclic amine derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene-2-carboxamide derivatives have been explored in the context of their antimicrobial activity . The activity of these compounds against various bacteria was found to depend on the substituents at the aryl group .Scientific Research Applications
- Anticancer Agents : Researchers explore derivatives of 2-amino-thiophene-3-carboxamide for their potential as novel anticancer drugs. These compounds may inhibit tumor growth or target specific cancer pathways .
- Anti-inflammatory Properties : Investigations focus on the anti-inflammatory effects of this compound, which could lead to the development of new drugs for inflammatory diseases .
- Organic Semiconductors : 2-amino-thiophene-3-carboxamide derivatives exhibit promising electronic properties. Scientists study their use in organic field-effect transistors (OFETs) and other electronic devices .
- Photovoltaics : Researchers explore these compounds as potential components in organic solar cells due to their light-absorbing properties and electron mobility .
- Pesticides and Herbicides : Investigations focus on the pesticidal and herbicidal activities of 2-amino-thiophene-3-carboxamide derivatives. These compounds may offer environmentally friendly alternatives for crop protection .
- Chemical Sensors : Scientists study the interaction of 2-amino-thiophene-3-carboxamide with various analytes. These interactions can be leveraged for sensor development, such as detecting specific gases or ions .
- Enzyme Inhibitors : Researchers explore the inhibitory effects of this compound on specific enzymes. Understanding its interactions with enzymes can lead to drug discovery and enzyme-targeted therapies .
- Crystal Structures and Self-Assembly : Scientists investigate the crystal structures and self-assembly behavior of 2-amino-thiophene-3-carboxamide. These studies contribute to our understanding of molecular interactions and crystal engineering .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Agrochemicals and Crop Protection
Analytical Chemistry and Sensors
Biochemistry and Enzyme Inhibition
Supramolecular Chemistry and Crystal Engineering
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives have been extensively studied for their potential biological activities .
Biochemical Pathways
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
The future directions for the study of “2-(Butanoylamino)thiophene-3-carboxamide” and related compounds could involve further exploration of their antitumor and antimicrobial activities . The development of more potent pharmaceutical agents based on these compounds could be a promising area of research .
properties
IUPAC Name |
2-(butanoylamino)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-3-7(12)11-9-6(8(10)13)4-5-14-9/h4-5H,2-3H2,1H3,(H2,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUOJZBSCYPNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CS1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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